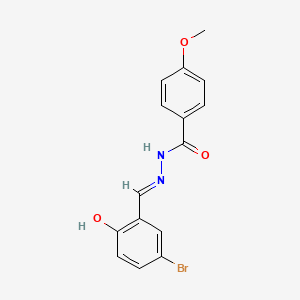![molecular formula C14H18ClN3S B5977233 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic derivative of triazaspirodecane and has been synthesized through various methods.5]decane-3-thione.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it has been reported to act through various mechanisms, including the inhibition of cyclooxygenase enzymes, the modulation of GABAergic neurotransmission, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been reported to increase the levels of GABA in the brain, leading to its anticonvulsant activity.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit significant biological activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione. One of the major directions is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anticonvulsant drugs. Another direction is to explore its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, and has also been studied for its potential anticancer activity. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been reported through various methods. One of the most common methods involves the reaction of 4-chlorophenylhydrazine with 2,3-pentanedione in the presence of ammonium acetate and acetic acid, followed by the reaction with cyclohexanone in the presence of sulfuric acid and sodium nitrite. The resulting product is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential anticancer activity.
properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-10-3-2-8-14(9-10)16-13(19)18(17-14)12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTAIPLUPFVHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977154.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5977160.png)
![1-(4-fluorophenyl)-4-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B5977162.png)
![6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)

![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5977193.png)

![4-[2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5977206.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5977218.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5977226.png)
![2-[4-(2-methoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977248.png)